N,N-dicyclohexyl-2,3-difluoro-4-methylbenzamide
Overview
Description
N,N-dicyclohexyl-2,3-difluoro-4-methylbenzamide is a useful research compound. Its molecular formula is C20H27F2NO and its molecular weight is 335.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 335.20607081 g/mol and the complexity rating of the compound is 400. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Light Emitting Diodes (OLEDs) and Photophysics
Transition-metal phosphors with cyclometalating ligands, such as N,N-dicyclohexyl-2,3-difluoro-4-methylbenzamide analogs, have significant applications in the development of OLEDs. The critical review by Chi and Chou (2010) discusses the systematic preparation of transition-metal-based phosphors, highlighting their high emissive properties in both fluid and solid states at room temperature. The fine adjustment of ligand-centered pi-pi* electronic transitions allows tuning of emission wavelength across the visible spectrum, offering broad avenues for the development of phosphorescent displays and illumination devices (Chi & Chou, 2010).
Hydrogen Storage and Delivery
Bourane et al. (2016) provide an overview of using organic compounds as hydrogen carriers, assessing their feasibility based on characteristics, application feasibility, and economic performance. Cycloalkanes, including compounds with structural similarities to this compound, are considered potential candidates for hydrogen storage and delivery. The study underscores the importance of identifying compounds with low enthalpy of dehydrogenation and highlights the economic viability and environmental considerations in selecting suitable hydrogen carriers (Bourane et al., 2016).
Antimicrobial and Anticancer Applications
N-heterocyclic carbene (NHC) metal complexes, potentially including derivatives of this compound, have been explored for their biomedical applications. Patil et al. (2020) review the design, synthesis, characterization, and biomedical applications of various NHC-metal complexes. These complexes demonstrate promising antimicrobial and anticancer activity, highlighting the potential of this compound and its analogs in therapeutic applications (Patil et al., 2020).
Properties
IUPAC Name |
N,N-dicyclohexyl-2,3-difluoro-4-methylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27F2NO/c1-14-12-13-17(19(22)18(14)21)20(24)23(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h12-13,15-16H,2-11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJQXDYOVQUZLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)N(C2CCCCC2)C3CCCCC3)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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